5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-10(5-3-1)7-13-8-12-6-11(13)9-14-12/h1-5,11-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVMUFHYPGBWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Benzyl 2 Oxa 5 Azabicyclo 2.2.1 Heptane and Its Derivatives
Historical Development of Synthetic Routes to the 2-Oxa-5-azabicyclo[2.2.1]heptane Core
The foundational methodologies for constructing the 2-oxa-5-azabicyclo[2.2.1]heptane skeleton were established to create conformationally restricted analogues of biologically active molecules. Early strategies focused on multi-step sequences starting from readily available cyclic amino acids. One of the pioneering syntheses in this area was reported by Portoghese in 1971. researchgate.net Over the years, these routes have been refined to improve efficiency, yield, and stereocontrol. researchgate.net Modern approaches often employ catalytic systems to facilitate key transformations, such as an effective binary catalytic system using an aminotriphenolate Al(III) complex and a bromide salt to synthesize the bicyclic core from cyclic γ-epoxy-alcohols. acs.org These developments have made the 2-oxa-5-azabicyclo[2.2.1]heptane core more accessible for its use as a versatile platform for functional diversity in drug discovery. nih.govacs.org
Synthesis from Chiral Pool Precursors
The use of chiral pool precursors is a cornerstone of modern asymmetric synthesis, allowing for the creation of enantiomerically pure target molecules. This strategy is particularly prominent in the synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane framework, where specific stereoisomers are often required for biological activity.
A prevalent and effective strategy for the enantiospecific synthesis of the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane core begins with the naturally occurring chiral amino acid, trans-4-Hydroxy-L-proline. researchgate.netrsc.org This readily available starting material, often referred to as a chiron, possesses the necessary stereochemistry to guide the formation of the desired bicyclic product. nih.govacs.org
In multi-step syntheses starting from amino acids like trans-4-hydroxy-L-proline, the protection of the amine functionality is critical. The benzyloxycarbonyl (Cbz) group is a commonly employed N-protecting group in this context. researchgate.net Its use allows for the selective reaction of other functional groups within the molecule while the nitrogen atom is masked.
| Step | Reaction | Key Reagents/Conditions | Yield |
| 1 | N-Protection | Cbz-Cl, NaOH | 91% |
| 2 | Esterification | Not specified | Not specified |
| 3 | Tosylation | Ts-Cl, DMAP (catalyst) | 93% |
| 4 | Reduction | NaBH₄ | Not specified |
| 5 | Cyclization | Not specified | Not specified |
| 6 | Deprotection | Catalytic Hydrogenation | 100% |
| Overall | - | - | 70% |
This table summarizes key steps and yields in an improved synthesis starting from trans-4-Hydroxy-L-proline, as described in the literature. researchgate.net
Key Cyclization Reactions in Bicyclic Framework Formation
The formation of the characteristic bridged bicyclic structure of 2-oxa-5-azabicyclo[2.2.1]heptane is achieved through a key cyclization step. This intramolecular reaction forges the crucial C-O bond that closes the second ring.
Intramolecular cyclization is the pivotal step in forming the bicyclo[2.2.1]heptane framework from a suitably functionalized proline derivative. vulcanchem.com A common strategy involves converting the hydroxyl group of a precursor, such as N-protected trans-4-hydroxy-L-proline, into a good leaving group, often a tosylate. researchgate.net Subsequent treatment with a base promotes an intramolecular reaction where the alkoxide attacks the carbon bearing the leaving group, forming the ether linkage and completing the bicyclic structure. researchgate.net This approach has been demonstrated in the construction of various bicycloheptane (B81988) systems. vulcanchem.com The stereochemistry of the starting material directly dictates the stereochemistry of the newly formed bicyclic core.
Derivatization Strategies for the 5-Position (N-Benzyl Introduction)
The introduction of a benzyl (B1604629) group at the 5-position of the 2-oxa-5-azabicyclo[2.2.1]heptane core is a critical step in the synthesis of the target compound and its analogues. This transformation can be achieved through both direct and indirect methodologies.
Direct N-Alkylation Approaches
Direct N-alkylation represents a straightforward approach for the introduction of the benzyl group onto the secondary amine of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold. This method typically involves the reaction of the parent bicyclic amine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The base is necessary to neutralize the hydrohalic acid byproduct and to deprotonate the secondary amine, thereby increasing its nucleophilicity. Common bases employed for this purpose include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). The choice of solvent is also crucial for the success of the reaction, with polar aprotic solvents like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) being commonly used to facilitate the nucleophilic substitution reaction.
While direct N-alkylation is a common and often effective method, it can sometimes lead to the formation of quaternary ammonium (B1175870) salts as byproducts, especially if the reaction conditions are not carefully controlled. The reactivity of the benzyl halide and the steric hindrance around the nitrogen atom can also influence the efficiency of the reaction.
Indirect Routes to the N-Benzyl Moiety
Indirect methods offer alternative pathways for the introduction of the N-benzyl group, often providing better control and avoiding some of the pitfalls of direct alkylation. Reductive amination is a prominent indirect route that involves the reaction of the 2-oxa-5-azabicyclo[2.2.1]heptane with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to the desired N-benzyl amine. This one-pot procedure is highly efficient and is typically carried out using a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde. Sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] is a particularly effective reagent for this transformation due to its selectivity and tolerance of a wide range of functional groups. organic-chemistry.orgresearchgate.net The reaction is generally performed in a chlorinated solvent such as 1,2-dichloroethane (B1671644) (DCE) or chloroform (B151607) (CHCl₃). organic-chemistry.org
This method is advantageous as it often proceeds under mild conditions and provides high yields of the desired tertiary amine with minimal side products. The choice of the reducing agent is critical; for instance, stronger reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes in a stepwise manner where the imine is formed first and then reduced. organic-chemistry.org
Advanced and Stereoselective Synthetic Techniques
The inherent chirality of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold necessitates the use of advanced synthetic techniques to control the stereochemical outcome of the reactions. Enantioselective and diastereoselective methods are crucial for the preparation of stereochemically pure isomers, which is often a prerequisite for biological applications.
Enantioselective and Diastereoselective Control in Synthesis
The synthesis of enantiomerically pure 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane and its derivatives often starts from chiral precursors. A versatile and widely used starting material is 4-hydroxy-L-proline, a naturally occurring amino acid. researchgate.netresearchgate.net This chiral building block allows for the construction of the bicyclic system with a defined stereochemistry. The synthetic strategy involves a series of transformations that ultimately lead to the formation of the bridged ether linkage, thereby establishing the 2-oxa-5-azabicyclo[2.2.1]heptane core. The stereochemistry at the bridgehead carbons is retained from the starting chiral proline derivative.
Diastereoselective control becomes important when introducing substituents on the bicyclic scaffold. For instance, the functionalization at the C-3 position of the 2-oxa-5-azabicyclo[2.2.1]heptane system can lead to the formation of diastereomers. The choice of reagents and reaction conditions can influence the stereochemical outcome. For example, the reduction of a ketone at the C-3 position can be directed by the existing stereocenters of the bicyclic core, leading to a preferential formation of one diastereomer over the other.
| Starting Material | Key Transformation | Stereochemical Outcome | Reference |
| 4R-hydroxy-L-proline | Intramolecular cyclization | Enantiomerically pure | researchgate.net |
| Substituted Proline Derivatives | Diastereoselective functionalization | Control over multiple stereocenters | mdpi.com |
Palladium-Catalyzed Reactions for Oxygenated Azabicyclic Systems
Palladium-catalyzed reactions have emerged as powerful tools for the construction of complex heterocyclic systems, including oxygenated azabicyclic frameworks. One notable example is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which provides a route to oxygenated 2-azabicyclo[2.2.1]heptanes. researchgate.netrsc.org This reaction involves the simultaneous introduction of an amino and an acyloxy group across the double bond of a cyclopentene (B43876) derivative. While this method has been demonstrated for the 2-aza analogue, its adaptation for the synthesis of the 2-oxa-5-aza scaffold could provide a novel and efficient entry to this system. The reaction typically employs a palladium(II) catalyst and an oxidant. The intramolecular version of this reaction, where the nitrogen nucleophile is tethered to the cyclopentene, would be a plausible strategy for constructing the 2-oxa-5-azabicyclo[2.2.1]heptane core.
Furthermore, palladium-catalyzed cross-coupling reactions can be envisioned for the N-benzylation step itself, although direct N-alkylation and reductive amination are more commonly employed for this specific transformation. Palladium-catalyzed N-arylation or N-alkylation reactions are well-established, but their application to this particular bicyclic amine would require specific optimization of ligands and reaction conditions.
Cascade Reactions for Bicyclic Scaffold Construction (e.g., Epimerization-Lactamization)
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to the construction of complex molecular architectures. For the synthesis of related bicyclic systems, such as 2,5-diazabicyclo[2.2.1]heptane derivatives, an epimerization-lactamization cascade reaction has been successfully developed. researchgate.netrsc.orgresearchgate.net This strategy involves the base-mediated epimerization of a functionalized proline derivative, followed by an intramolecular cyclization to form the bicyclic lactam.
While this specific cascade has been applied to a diazabicyclic system, the underlying principles could be adapted for the synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold. A hypothetical cascade could involve an initial intramolecular etherification to form the oxa-bridge, followed by a lactamization or a similar cyclization to complete the bicyclic framework. The development of such a cascade reaction would represent a significant advancement in the synthesis of this important heterocyclic system, offering a more atom- and step-economical route.
Synthesis of Specific this compound Intermediates
The synthesis of intermediates is a critical phase in the development of complex molecules. For the this compound framework, the preparation of specific, functionalized precursors allows for subsequent elaboration into a variety of target structures. One such key intermediate is the carbamate-protected bicyclic amine, which serves as a stable and versatile building block.
Synthesis of Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a significant intermediate where the nitrogen atom of the bicyclic core is protected by a carboxybenzyl (Cbz) group. This compound possesses a rigid bicyclo[2.2.1]heptane skeleton, which is a valuable feature in medicinal chemistry for controlling the spatial orientation of functional groups. vulcanchem.com The synthesis of this intermediate can be achieved through various strategic approaches, including catalyzed cycloaddition reactions.
Detailed research has explored methods such as palladium-catalyzed and organocatalytic cycloadditions to construct the bicyclic system with high stereochemical control. vulcanchem.com Another versatile approach begins with readily available chiral precursors like 4R-hydroxy-L-proline, which involves a key intramolecular cyclization step to form the bridged bicyclic structure. researchgate.net
Comparative data from different synthetic methodologies highlight the trade-offs between yield, stereoselectivity, and reaction conditions. vulcanchem.com For instance, palladium-catalyzed methods have been shown to provide higher yields and enantiomeric excess compared to certain organocatalytic routes. vulcanchem.com
Below is a summary of findings for different synthetic strategies:
| Method | Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Palladium-Catalyzed Cycloaddition | Pd(OAc)₂ | 25 | 78 | 92 |
| Organocatalytic Cycloaddition | MacMillan Catalyst | 40 | 65 | 85 |
A common synthetic route to the 2-oxa-5-azabicyclo[2.2.1]heptane core involves the intramolecular cyclization of a suitably functionalized proline derivative. researchgate.net This strategy often starts from 4R-hydroxy-L-proline and proceeds through tosylation of a hydroxyl group, which is then displaced by an intramolecular nucleophilic attack to forge the bicyclic framework. researchgate.net
Stereochemical Investigations of 5 Benzyl 2 Oxa 5 Azabicyclo 2.2.1 Heptane Derivatives
Absolute and Relative Stereochemistry of the Bicyclic System
The 2-oxa-5-azabicyclo[2.2.1]heptane core is a rigid bicyclic system with defined stereochemical properties. The absolute configuration of derivatives is often established based on the chirality of the starting materials used in their synthesis, for instance, starting from chiral precursors like 4-hydroxy-L-proline. nih.gov
X-ray crystallography is a definitive technique for determining both the absolute and relative stereochemistry of these compounds. For instance, the crystal structure of benzyl (B1604629) 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, a derivative of the target compound, has been elucidated. rsc.orgresearchgate.netnih.gov The analysis of the crystal structure provides precise information on bond lengths, bond angles, and torsion angles, confirming the stereochemical assignments.
Table 1: Selected Crystallographic Data for Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate rsc.orgnih.gov
| Parameter | Value |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 11.212 (2) |
| b (Å) | 8.8943 (16) |
| c (Å) | 12.258 (2) |
| β (°) | 105.345 (2) |
Conformational Analysis of the 2-Oxa-5-azabicyclo[2.2.1]heptane Core
The 2-oxa-5-azabicyclo[2.2.1]heptane core possesses a highly rigid, strained bicyclic structure. This framework can be considered a bridged morpholine (B109124), and this bridged nature significantly enhances its rigidity compared to more flexible, monocyclic analogs. researchgate.net The conformational rigidity is a key feature that makes this scaffold attractive for the design of molecules with specific spatial arrangements of functional groups, which can lead to improved binding selectivity to biological targets. researchgate.net
The bicyclo[2.2.1]heptane skeleton consists of a six-membered ring and a five-membered ring fused together, resulting in a boat-like conformation for the six-membered portion. The presence of the oxygen and nitrogen heteroatoms influences the bond lengths and angles within this strained system. Computational studies on analogous azabicyclic systems have shown that the bridgehead nitrogen can introduce significant strain, leading to deviations from ideal bond angles.
Influence of N-Benzyl Substitution on Conformational Preferences
The N-benzyl group in 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane derivatives can influence the conformational preferences of the molecule primarily through steric and electronic effects. The bulky benzyl group can sterically hinder certain conformations and may favor specific rotamers around the N-C(benzyl) bond.
In related N-benzyl substituted azabicyclo[2.2.1]heptane systems, the benzyl group has been shown to impact binding affinity to biological targets, suggesting that its orientation is a critical determinant of biological activity. publish.csiro.au The electronic properties of the benzyl group, particularly if substituted on the aromatic ring, can also influence the properties of the nitrogen atom it is attached to.
Diastereoselectivity in Derivatization Reactions
The inherent chirality and conformational rigidity of the this compound scaffold can lead to high diastereoselectivity in its derivatization reactions. The bicyclic core can effectively shield one face of the molecule, directing incoming reagents to attack from the less hindered face.
For instance, the synthesis of functionalized 2-oxabicyclo[2.2.1]heptane derivatives through cycloaddition reactions has been shown to proceed with high diastereoselectivity. rsc.org Similarly, versatile synthetic approaches to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes have been developed, highlighting the stereocontrol achievable with this scaffold. nih.gov The development of enantioselective syntheses of related 2-azabicyclo[2.2.1]heptanes via catalytic ring-opening of meso-epoxides also underscores the potential for high stereocontrol in reactions involving this bicyclic system. researchgate.net
The stereochemical outcome of these reactions is often influenced by the existing stereocenters in the starting material and the reaction conditions. The ability to achieve high diastereoselectivity is a significant advantage in the synthesis of complex molecules with defined three-dimensional structures.
Dynamic Stereochemistry and Invertomer Preferences at Nitrogen
The nitrogen atom in the this compound system is a stereocenter that can undergo pyramidal inversion. However, in bicyclic systems, the barrier to nitrogen inversion can be significantly higher than in acyclic amines, a phenomenon sometimes referred to as the "bicyclic effect". This increased barrier can lead to the existence of stable or slowly interconverting invertomers (isomers differing in the configuration of the nitrogen atom).
Studies on the N-oxides of the related N-Benzyl-2-azabicyclo[2.2.1]heptane have shown that two stable N-oxides can be formed, indicating that the nitrogen atom's stereochemistry can be controlled and has a significant impact on the molecule's reactivity and subsequent rearrangement pathways. Invertomer preferences in the parent amine were also investigated in this study.
The preference for one invertomer over another is often governed by steric factors. The bulky N-benzyl group will tend to occupy a position that minimizes steric interactions with the rest of the bicyclic framework.
Characterization Techniques for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the connectivity and the chemical environment of the atoms in the molecule.
The rigid nature of the bicyclic core often results in distinct and well-resolved signals in the NMR spectrum, allowing for the assignment of specific protons and carbons. The coupling constants (J-values) between protons, obtained from ¹H NMR spectra, are particularly informative for determining the relative stereochemistry, as they are dependent on the dihedral angles between the coupled protons.
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are invaluable for determining through-space proximity of atoms. NOE correlations can be used to establish the relative configuration of substituents and to probe the conformational preferences of the molecule, including the orientation of the N-benzyl group. Variable temperature NMR studies can also be employed to investigate dynamic processes such as nitrogen inversion and to determine the energy barriers associated with these processes.
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate was determined to crystallize in a monoclinic system. nih.gov A notable feature of this crystal structure is the presence of two independent molecules in the asymmetric unit. nih.govnih.gov This means that within the repeating unit of the crystal, there are two molecules that are not related by symmetry. These two molecules exhibit slight conformational differences, particularly in the orientation of the terminal benzene (B151609) ring relative to the bicyclic core. nih.govnih.gov
The fused ring system of the 2-oxa-5-azabicyclo[2.2.1]heptane core in both molecules is nearly superimposable, indicating a rigid bicyclic framework. nih.govnih.gov However, the variation in the C—O—C—C torsion angles of the benzyloxycarbonyl group leads to a different twist of the benzyl substituent. nih.govnih.gov In the crystal packing, the molecules are interconnected through C—H⋯O hydrogen bonds, forming a three-dimensional network. nih.govnih.gov The absolute configuration of the molecule was established based on the stereochemistry of the starting material used in the synthesis. nih.govnih.gov
The detailed crystallographic data for benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is summarized in the following tables.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₃H₁₃NO₄ |
| Formula Weight | 247.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 11.212 (2) Åb = 8.8943 (16) Åc = 12.258 (2) Å |
| α = 90°β = 105.345 (2)°γ = 90° | |
| Volume | 1178.8 (4) ų |
| Z | 4 |
| Temperature | 90 K |
| Wavelength | 0.71073 Å |
| Calculated Density | 1.393 Mg/m³ |
| Absorption Coefficient | 0.10 mm⁻¹ |
| F(000) | 520 |
| Crystal Size | 0.40 × 0.35 × 0.30 mm |
| Theta range for data collection | 1.7 to 25.0° |
| Reflections collected | 11252 |
| Independent reflections | 4157 [R(int) = 0.035] |
| Data / restraints / parameters | 4157 / 1 / 325 |
| Goodness-of-fit on F² | 1.06 |
| Final R indices [I>2sigma(I)] | R1 = 0.027, wR2 = 0.073 |
| R indices (all data) | R1 = 0.027, wR2 = 0.073 |
| Largest diff. peak and hole | 0.19 and -0.17 e.Å⁻³ |
Table generated from data in Krishnamurthy et al. (2015). nih.gov
Atomic Coordinates and Equivalent Isotropic Displacement Parameters
A detailed list of atomic coordinates, bond lengths, and bond angles is typically deposited in crystallographic databases and can be accessed for in-depth geometrical analysis. The displacement ellipsoids from the crystal structure determination confirm the atomic connectivity and provide information about the thermal motion of the atoms in the crystal. researchgate.net
The solid-state structure determination by X-ray crystallography provides a precise and detailed model of the molecular architecture of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. nih.gov This information is crucial for understanding the conformational preferences of the 2-oxa-5-azabicyclo[2.2.1]heptane system and serves as a valuable reference for computational modeling and structure-activity relationship studies of this class of compounds.
Derivatization and Functionalization Strategies of the 2 Oxa 5 Azabicyclo 2.2.1 Heptane Scaffold
Functional Diversity Through C-3 Substitutions
A significant focus in the exploration of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been on modifications at the C-3 position. This has proven to be a versatile strategy for introducing a wide range of functional groups, leading to the development of novel compounds with diverse properties.
Introduction of Alkyl and Aryl Groups
A versatile synthetic approach has been developed for the creation of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, which can be considered as carbon-atom bridged morpholines. nih.govresearchgate.net This methodology allows for the introduction of various alkyl and aryl groups at the tertiary C-3 atom, significantly expanding the chemical space accessible from this scaffold. nih.gov The starting material for this synthetic route is often 4R-hydroxy-L-proline, a chiral building block. nih.govresearchgate.net The ability to introduce different substituents at this position is crucial for tuning the steric and electronic properties of the final molecules, which can have a profound impact on their biological activity.
Synthesis of Backbone-Constrained γ-Amino Acid Analogues
A particularly noteworthy application of C-3 functionalization is the synthesis of backbone-constrained γ-amino acid analogues. nih.govresearchgate.net By attaching an acetic acid moiety to the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core, the framework of an embedded γ-aminobutyric acid (GABA) is revealed. nih.gov This strategic placement of a carboxylic acid group, combined with the introduction of various alkyl or aryl substituents at the same carbon, has led to the creation of conformationally restricted analogues of well-known drugs such as baclofen (B1667701) and pregabalin. nih.gov These novel analogues, with their rigid bicyclic core, offer the potential for enhanced selectivity and potency at their biological targets.
Modifications and Analogues at Other Ring Positions
While the C-3 position has been a primary site for functionalization, modifications at other positions of the 2-oxa-5-azabicyclo[2.2.1]heptane ring have also been explored to generate further structural diversity. The nitrogen atom at the 5-position is a key site for derivatization, often protected with groups like benzyl (B1604629) or tert-butoxycarbonyl (Boc) during multi-step syntheses. Functionalization at the N-5 position can also be achieved through reductive amination.
Preparation of Heteroaryl-Annulated Bicyclic Morpholines
The synthesis of heteroaryl-annulated bicyclic morpholines represents an advanced strategy for creating complex molecular architectures based on the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold. A key approach involves the preparation of synthons that can be further elaborated to fuse a heteroaromatic ring system onto the bicyclic core.
One such synthon is (±)-2-oxa-5-azabicyclo[2.2.1]heptan-6-thione, which has been prepared in a multi-step synthesis. researchgate.net This thione derivative is envisioned as a precursor for the construction of novel heteroaryl-annulated bicyclic morpholines. researchgate.net The presence of the thiocarbonyl group provides a reactive handle for various cyclization and annulation reactions, opening up avenues for the synthesis of a wide range of fused heterocyclic systems. This strategy allows for the combination of the rigid bicyclic framework with the diverse chemical and biological properties of different heteroaromatic rings.
Development of N-Oxide Derivatives and their Rearrangements
The nitrogen atom within the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold offers a site for the formation of N-oxide derivatives. These N-oxides can serve as intermediates for further synthetic transformations, most notably rearrangement reactions. The oxidation of the tertiary amine in the bicyclic system can be achieved using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net
While the direct study on 2-oxa-5-azabicyclo[2.2.1]heptane N-oxides is limited, analogous systems such as N-benzyl-2-azabicyclo[2.2.1]hept-5-ene provide valuable insights. The N-oxide of this compound has been shown to undergo a rapid Meisenheimer rearrangement at room temperature to form an N-benzyl-2-oxa-3-azabicyclo[3.2.1]oct-6-ene. researchgate.net This researchgate.netrsc.org-rearrangement involves the migration of an alkyl or aryl group from the nitrogen atom to the oxygen atom of the N-oxide, leading to a ring-expanded product. Such rearrangements offer a powerful tool for skeletal diversification, transforming the initial bicyclo[2.2.1]heptane framework into other bicyclic systems with different ring sizes and heteroatom positions. researchgate.netrsc.org
Research Applications and Scaffolding Potential in Advanced Chemical Synthesis
Role as a Conformationally Constrained Scaffold in Chemical Biology
The 2-oxa-5-azabicyclo[2.2.1]heptane core, of which 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane is a key derivative, serves as a conformationally constrained scaffold. researchgate.net Unlike flexible ring systems that can adopt multiple conformations, the bicyclic nature of this compound locks its structure into a well-defined three-dimensional shape. This rigidity is highly advantageous in chemical biology and drug design, as it reduces the entropic penalty associated with a molecule binding to its biological target, potentially leading to higher affinity and selectivity. The fixed spatial orientation of substituents on this scaffold allows for precise positioning of functional groups to interact with specific residues in enzymes or receptors. vulcanchem.com This structural pre-organization is critical for designing molecules that can achieve enantioselective interactions with biological targets. vulcanchem.com
Application in the Construction of Complex Organic Molecules
The 2-oxa-5-azabicyclo[2.2.1]heptane framework is a valuable starting point for the synthesis of more complex organic molecules. Researchers have demonstrated a versatile synthetic pathway to C-3 disubstituted derivatives starting from 4R-hydroxy-L-proline. researchgate.netnih.gov This approach allows for the introduction of various alkyl or aryl groups at the C-3 position, creating a library of complex structures. nih.gov By attaching an acetic acid moiety to the C-3 carbon, the scaffold reveals an embedded γ-amino butyric acid (GABA) framework. researchgate.netnih.gov This strategy has been successfully employed to synthesize backbone-constrained analogues of the FDA-approved drugs baclofen (B1667701) and pregabalin, showcasing the scaffold's utility in constructing medicinally relevant and intricate molecules. researchgate.netnih.gov
Utility as a Morpholine (B109124) Surrogate in Structure-Activity Relationship (SAR) Studies
The morpholine ring is a ubiquitous feature in many approved drugs, valued for its ability to improve physicochemical properties. researchgate.nete3s-conferences.org However, its conformational flexibility can be a drawback. The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is considered a carbon-atom bridged morpholine, effectively acting as a rigid or conformationally constrained surrogate. researchgate.net In several cases, replacing a flexible morpholine motif with this constrained bicyclic system has led to significant improvements in the selectivity and activity of compounds. researchgate.net This makes the scaffold an excellent tool for structure-activity relationship (SAR) studies, where researchers aim to understand how the three-dimensional shape of a molecule influences its biological function. The enhanced lipophilicity conferred by carbon-bridged morpholines can also be a beneficial feature. researchgate.net
Table 1: Comparison of Morpholine and 2-Oxa-5-azabicyclo[2.2.1]heptane
| Feature | Morpholine | 2-Oxa-5-azabicyclo[2.2.1]heptane | Implication in SAR Studies |
|---|---|---|---|
| Conformation | Flexible (chair/boat) | Rigid, Bicyclic | The rigid scaffold provides a fixed orientation for substituents, allowing for more precise probing of binding pockets. researchgate.net |
| 3D Shape | Flatter, variable | Defined, globular | Offers a different spatial arrangement of atoms, potentially accessing different interactions with a biological target. |
| Lipophilicity | Lower | Higher (due to carbon bridge) | Can improve properties like membrane permeability. researchgate.net |
| Synthetic Access | Well-established | More complex, but versatile | Allows for the creation of novel analogues not accessible from simple morpholine rings. nih.gov |
Development of Novel Heterocyclic Systems
The 2-oxa-5-azabicyclo[2.2.1]heptane core is not just a final structure but also a synthon for creating new and more complex heterocyclic systems. For example, the related compound (±)-2-Oxa-5-azabicyclo[2.2.1]heptan-6-thione has been synthesized as a potential precursor for preparing novel heteroaryl-annulated bicyclic morpholines. researchgate.net The ability to functionalize the core scaffold, such as through C-3 disubstitution, inherently leads to the development of novel heterocyclic entities with unique structural and electronic properties. researchgate.net This capacity for elaboration is crucial for expanding the accessible chemical space for drug discovery programs. nih.gov
Contribution to Medicinal Chemistry Research as a Building Block
The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a significant building block in medicinal chemistry. Its utility is highlighted by its role in the synthesis of constrained analogues of GABA, a key neurotransmitter. researchgate.net Specifically, it has been used to create analogues of baclofen and pregabalin, which are used to treat spasticity and neuropathic pain, respectively. researchgate.netnih.gov The parent morpholine structure, which this scaffold mimics, is one of the top 20 most common saturated nitrogen heterocycles found in FDA-approved drugs, underscoring the importance of developing novel building blocks based on this theme. researchgate.net The benzyl (B1604629) group on the nitrogen at position 5 serves as a common protecting group that can be removed to allow for further functionalization, enhancing its versatility as a building block.
Versatility as a Small Molecule Scaffold for Diverse Chemical Entities
The versatility of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is demonstrated by its use as a platform for generating functional diversity. researchgate.netnih.gov By varying the substituents at key positions, a wide array of different molecules can be synthesized from a common core structure. This "lead-oriented synthesis" approach is efficient for creating libraries of diverse, three-dimensional compounds for biological screening. whiterose.ac.uk The rigid, sp³-rich nature of the scaffold is a desirable feature in modern drug discovery, as it is associated with improved clinical success rates by enhancing properties like potency, selectivity, and solubility. nih.gov The ability to generate diverse chemical entities from this single scaffold makes it a powerful tool for exploring new areas of chemical biology. rsc.org
Table 2: Examples of Synthesized Analogues from the 2-Oxa-5-azabicyclo[2.2.1]heptane Core
| Parent Scaffold | Position of Modification | Introduced Substituent(s) | Resulting Compound Class | Reference |
|---|---|---|---|---|
| 2-Oxa-5-azabicyclo[2.2.1]heptane | C-3 | Various alkyls or aryls | C-3 disubstituted bridged morpholines | researchgate.net |
| 2-Oxa-5-azabicyclo[2.2.1]heptane | C-3 | Acetic acid moiety | Backbone-constrained γ-amino acid analogues | nih.gov |
| 2-Oxa-5-azabicyclo[2.2.1]heptane | N-5 | Removal of Benzyl group | N-H free scaffold for further derivatization | rsc.org |
Comparative Studies with Isomeric and Analogous Bicyclic Systems
The properties and applications of this compound can be better understood through comparison with isomeric and analogous systems. Isomers like 1-aza-7-oxabicyclo[2.2.1]heptane have a different arrangement of heteroatoms, which alters the geometry and electronic properties of the molecule. acs.org Other related bridged systems include 2-azabicyclo[2.2.1]heptane (also known as 2-azanorbornane) and larger ring systems like 8-oxa-3-azabicyclo[3.2.1]octane. researchgate.net
Compared to analogous non-bridged heterocycles like morpholine, the bicyclic structure offers rigidity. e3s-conferences.org When compared to other rigid scaffolds used as benzene (B151609) bioisosteres, such as bicyclo[1.1.1]pentane (BCP) or bicyclo[2.2.2]octane (BCO), the 2-oxa-5-azabicyclo[2.2.1]heptane system introduces heteroatoms that can modulate properties like solubility and hydrogen bonding potential. nih.gov Analogous spirocyclic systems, such as 2-oxa-6-azaspiro[3.3]heptane, have also been investigated as morpholine surrogates and offer a different geometric profile, projecting substituents in different vectors compared to the bicyclo[2.2.1]heptane core. rsc.org These comparisons are crucial for rational scaffold selection in drug design, allowing chemists to fine-tune the three-dimensional structure of a molecule to optimize its interaction with a biological target.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Methodologies
The development of new synthetic strategies for the 2-oxa-5-azabicyclo[2.2.1]heptane core is a primary focus of ongoing research. Current methods often rely on multi-step sequences, and future efforts are aimed at improving efficiency, stereoselectivity, and substrate scope. One promising approach starts from readily available chiral precursors like 4R-hydroxy-l-proline to construct C-3 disubstituted derivatives. nih.govresearchgate.net
A significant area of exploration is the use of novel catalytic systems to facilitate key bond-forming reactions. For instance, an effective binary catalytic system combining an aminotriphenolate Al(III) complex and a bromide salt has been shown to produce a wide variety of these bicyclic structures from cyclic γ-epoxy-alcohols and amines in good to excellent yields and with high diastereocontrol. acs.orgnih.gov This method represents a powerful, mechanistically distinct alternative to previous protocols. acs.org Palladium-catalyzed reactions, such as the 1,2-aminoacyloxylation of cyclopentenes, are also being developed to construct oxygenated versions of the related 2-azabicyclo[2.2.1]heptane scaffold, a strategy that could be adapted for the 2-oxa variant. rsc.org
Table 1: Emerging Synthetic Methodologies
| Methodology | Key Features | Starting Materials | Potential Advantages |
|---|---|---|---|
| Chiron Approach | Utilizes readily available chiral molecules. | 4R-hydroxy-l-proline | High stereochemical control. nih.govresearchgate.net |
| Proton Relay Catalysis | Employs a binary Al(III)/TBAB catalyst system. | Cyclic γ-epoxy alcohols/amines | High yields, broad substrate scope, high diastereocontrol. acs.orgnih.gov |
| Palladium Catalysis | Involves transition-metal-catalyzed cyclization. | Cyclopentenes | Access to uniquely functionalized (e.g., oxygenated) scaffolds. rsc.org |
| Domino Reactions | Multi-step transformations in a single pot. | Phenacylmalononitriles, chalcones | Increased efficiency, selective formation of complex structures. rsc.org |
Development of Advanced Functionalized Derivatives
The rigid 2-oxa-5-azabicyclo[2.2.1]heptane framework serves as an excellent platform for creating advanced, functionalized derivatives with tailored properties. nih.gov Its unique three-dimensional architecture allows for precise spatial orientation of substituents, which is crucial for applications in medicinal chemistry and materials science. researchgate.net
Research is focused on introducing a wide array of functional groups at various positions on the bicyclic core. For example, attaching an acetic acid moiety to the C-3 carbon creates a backbone-constrained analogue of γ-amino butyric acid (GABA). nih.govresearchgate.net By varying the substituents at this position with different alkyl or aryl groups, researchers have developed analogues of FDA-approved drugs like baclofen (B1667701) and pregabalin. nih.govresearchgate.net Further functionalization of these products can lead to a library of diverse bridged aza-bicyclic structures. rsc.org The development of derivatives with specific functionalities, such as vinyl groups, opens up possibilities for further modification through reactions like palladium-catalyzed cross-coupling.
The goal is to build a diverse chemical library based on this scaffold, enabling the exploration of new chemical space and the development of molecules with enhanced biological activities or unique material properties. rsc.orgaaronchem.com
Integration with Flow Chemistry and Automated Synthesis
The principles of flow chemistry and automated synthesis offer a transformative approach to producing 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane and its derivatives. These technologies can significantly improve reaction efficiency, safety, and scalability while minimizing waste. durham.ac.uk The synthesis of heterocyclic compounds, in particular, has been shown to benefit greatly from continuous-flow processes. thieme-connect.comuc.pt
Integrating the synthesis of this bicyclic scaffold into a flow system would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. soci.org Multi-step sequences, which are often required for complex heterocyclic synthesis, can be "telescoped" in a flow setup, eliminating the need for isolating and purifying intermediates at each stage. uc.pt This approach is particularly powerful for generating libraries of derivatives by systematically varying reagents that are introduced at different points in the flow stream. durham.ac.uk
Furthermore, automated platforms can accelerate the optimization of reaction conditions and facilitate high-throughput synthesis, which is essential for drug discovery programs. soci.orgdntb.gov.ua The future will likely see the development of dedicated flow-based modules for synthesizing the 2-oxa-5-azabicyclo[2.2.1]heptane core and its subsequent functionalization, enabling rapid and efficient production of novel compounds. uc.pt
Expanded Scope of Computational and Theoretical Investigations
Computational and theoretical studies are becoming indispensable tools for understanding and predicting the properties of complex molecules like this compound. Crystal structure analysis provides fundamental data on bond angles and conformations, which serves as a basis for more advanced modeling. researchgate.netnih.gov
Future research will expand the use of molecular mechanics and density functional theory (DFT) to investigate the conformational landscape of the scaffold and its derivatives. smolecule.com These studies can elucidate the preferred shapes of these molecules and how different substituents influence their geometry. Such insights are critical for designing molecules that can fit into specific biological receptors.
Computational tools are also being used to predict key physicochemical properties. For instance, studies have investigated the counterintuitive phenomenon where adding a one-carbon bridge to morpholines—a structural relative of the 2-oxa-5-azabicyclo[2.2.1]heptane core—can lead to a reduction in lipophilicity (logD). acs.org Applying these predictive models to the 2-oxa-5-azabicyclo[2.2.1]heptane system can guide the design of derivatives with optimized drug-like properties.
Discovery of New Scaffolding Applications in Materials Science and Catalysis
The unique, rigid, and chiral nature of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold makes it an attractive building block for applications beyond medicinal chemistry, particularly in materials science and catalysis. aaronchem.comsigmaaldrich.com Its defined three-dimensional structure can be used to impart specific properties to polymers and other advanced materials. aaronchem.com
In materials science, incorporating this bicyclic unit into polymer backbones could lead to materials with novel thermal or mechanical properties. The scaffold's rigidity can enhance the structural integrity of materials, while its chirality could be exploited for applications in chiral separations or optics.
In the field of catalysis, derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane can serve as chiral ligands for asymmetric synthesis. The fixed orientation of the nitrogen and oxygen atoms provides well-defined coordination sites for metal centers, potentially leading to catalysts with high enantioselectivity. The development of N-substituted derivatives is a key area of interest, as the N-acyl and N-nitroso derivatives have been shown to have distinct properties that could be harnessed for catalytic applications. researchgate.netcdnsciencepub.com The exploration of this scaffold as a rigid counterpart to piperazine (B1678402) in catalytic contexts is a promising avenue for future research. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
